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Compound of Interest

Compound Name: 4-Iodo-6-oxabicyclo[3.2.1]octane

Cat. No.: B2948993 Get Quote

CAS Number: 2089257-16-7

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Iodo-6-
oxabicyclo[3.2.1]octane, a bicyclic ether of interest in organic synthesis and medicinal

chemistry. Due to the limited availability of data for this specific compound, this guide includes

information on closely related analogues to provide a predictive and practical framework for its

study and application.

Physicochemical Properties
Quantitative data for 4-Iodo-6-oxabicyclo[3.2.1]octane is not readily available in public

databases. The following table summarizes the computed and experimental data for the closely

related analogue, 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one (CAS: 76140-13-1), which serves as a

valuable reference.[1][2][3]
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Property Value Source

Molecular Formula C₇H₁₁IO (Predicted)

Molecular Weight 238.07 g/mol (Predicted)

Analogue Molecular Formula C₇H₉IO₂ PubChem[1]

Analogue Molecular Weight 252.05 g/mol PubChem[1]

Analogue Melting Point Not Available -

Analogue XLogP3 1.8 PubChem[1]

Analogue Hydrogen Bond

Donor Count
0 PubChem[1]

Analogue Hydrogen Bond

Acceptor Count
2 PubChem[1]

Analogue Rotatable Bond

Count
0 PubChem[1]

Analogue Exact Mass 251.96473 Da PubChem[1]

Analogue Monoisotopic Mass 251.96473 Da PubChem[1]

Analogue Topological Polar

Surface Area
26.3 Å² PubChem[1]

Analogue Heavy Atom Count 10 PubChem[1]

Synthesis and Experimental Protocols
The synthesis of 4-Iodo-6-oxabicyclo[3.2.1]octane is not explicitly detailed in the current body

of scientific literature. However, a plausible and efficient synthetic route is the intramolecular

iodo-etherification of a suitable cyclohexenol precursor. This method is a common and reliable

strategy for the construction of oxabicyclic systems.

Proposed Synthetic Pathway: Iodo-etherification
The logical workflow for the proposed synthesis is outlined below.
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Starting Material

Reaction

Reagents

Product

Cyclohex-3-en-1-ol

Iodo-etherification

4-Iodo-6-oxabicyclo[3.2.1]octane

Iodine (I2) Base (e.g., NaHCO3)
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Caption: Proposed synthetic pathway for 4-Iodo-6-oxabicyclo[3.2.1]octane.

The reaction proceeds via an electrophilic addition of iodine to the double bond of cyclohex-3-

en-1-ol, followed by the intramolecular attack of the hydroxyl group to form the bicyclic ether.

Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for iodo-etherification reactions.

Materials:

Cyclohex-3-en-1-ol

Iodine (I₂)

Sodium bicarbonate (NaHCO₃)

Dichloromethane (CH₂Cl₂)

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Separatory funnel

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar,

dissolve cyclohex-3-en-1-ol (1.0 equivalent) in dichloromethane.

Addition of Base: To the solution, add solid sodium bicarbonate (2.0 equivalents).

Addition of Iodine: While stirring vigorously at room temperature, add a solution of iodine (1.5

equivalents) in dichloromethane dropwise over 30 minutes. The reaction mixture will typically

decolorize as the iodine is consumed.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC).

Workup: Upon completion, quench the reaction by adding saturated aqueous sodium

thiosulfate solution until the iodine color disappears.

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash

the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel to obtain

pure 4-Iodo-6-oxabicyclo[3.2.1]octane.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of the

target compound.

Synthesis Workup & Purification

Reaction Setup Reagent Addition Reaction Monitoring Quenching Extraction Drying & Concentration Purification

Click to download full resolution via product page

Caption: General experimental workflow for synthesis and purification.

Signaling Pathways and Biological Activity
Currently, there is no specific information available in the searched literature regarding the

involvement of 4-Iodo-6-oxabicyclo[3.2.1]octane in any signaling pathways or its specific

biological activities. However, the 6-oxabicyclo[3.2.1]octane core is a scaffold present in some

biologically active natural products. The introduction of an iodine atom can significantly

influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this

compound a potential candidate for further investigation in drug discovery programs.

Safety Information
No specific safety data for 4-Iodo-6-oxabicyclo[3.2.1]octane was found. As with any chemical

substance, it should be handled with appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated

fume hood. For the analogous compound, rac-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-

one, the GHS pictogram is GHS07 (Warning) and the hazard statement is H319 (Causes

serious eye irritation).[3]
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Conclusion
4-Iodo-6-oxabicyclo[3.2.1]octane, identified by CAS number 2089257-16-7, represents an

intriguing yet underexplored molecule. While direct experimental data is scarce, this guide

provides a robust starting point for researchers by outlining its predicted properties based on a

close analogue and proposing a detailed, plausible synthetic route. The provided experimental

protocol and workflows offer a practical foundation for its synthesis and purification. Further

research into its biological activity is warranted to uncover its potential applications in medicinal

chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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